molecular formula C13H11NO B3279490 4-methoxy-9H-carbazole CAS No. 6933-50-2

4-methoxy-9H-carbazole

Cat. No.: B3279490
CAS No.: 6933-50-2
M. Wt: 197.23 g/mol
InChI Key: LWPBIJIJIJTNOR-UHFFFAOYSA-N
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Description

4-Methoxy-9H-carbazole ( 6933-50-2) is a high-purity, nitrogen-containing heterocyclic aromatic compound that serves as a versatile and privileged scaffold in scientific research. With a molecular formula of C13H11NO and a molecular weight of 197.23 g/mol, this tricyclic compound features a large π-conjugated system, granting it desirable electronic and charge-transport properties . In pharmacological research, the carbazole nucleus is a recognized pharmacophore with diverse biological activities. Derived compounds are investigated for their potential in novel drug discovery, showing promising results as anticancer agents by reactivating the p53 tumor suppressor pathway and inducing cellular senescence . Furthermore, carbazole derivatives exhibit significant antimicrobial and antifungal properties, with research focused on combating drug-resistant strains by influencing pathways like RAS-MAPK and acting on bacterial DNA gyrase . Other explored therapeutic areas include anti-inflammatory, neuroprotective, and antidiabetic applications, often mediated through the inhibition of specific molecular signaling pathways such as p38 mitogen-activated protein kinase (MAPK) . Beyond biomedicine, this compound is a valuable building block in materials science. Its electron-rich, rigid structure makes it an excellent fluorophore for developing chemosensors and bio-imaging probes, particularly for detecting metal ions like Fe³⁺ via a "turn-off" fluorescence mechanism . Its photophysical properties, including a large Stokes shift and intramolecular charge transfer abilities, are also exploited in the development of organic semiconductors, dyes, and supramolecular recognition systems . Handling and Storage: Store in a cool, dry place, kept in a sealed container. Protect from light by storing in a dark place . Safety Information: Signal word: Warning. Hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPBIJIJIJTNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Methoxy 9h Carbazole and Its Derivatives

Established Synthetic Pathways for the 4-Methoxy-9H-Carbazole Core

The construction of the tricyclic carbazole (B46965) system with a methoxy (B1213986) substituent at the 4-position can be achieved through several strategic approaches. These methods primarily involve the formation of a key biphenyl (B1667301) precursor followed by a cyclization step to furnish the fused heterocyclic ring system.

Reductive Cyclization Approaches of Biphenyl Derivatives

A prominent method for the synthesis of carbazoles is the reductive cyclization of 2-nitrobiphenyl derivatives. This transformation, often referred to as the Cadogan reaction, involves the deoxygenation of the nitro group, which then facilitates the formation of the pyrrole (B145914) ring. A common approach involves the use of trivalent phosphorus reagents, such as triphenylphosphine, to effect this cyclization. The reaction proceeds by the deoxygenation of the nitro group to a nitroso intermediate, followed by further reduction and cyclization to form the carbazole ring. researchgate.netderpharmachemica.com

For the synthesis of this compound, a suitable precursor would be 2-nitro-4'-methoxybiphenyl. The reductive cyclization of this precursor can be achieved under various conditions. A palladium-catalyzed reductive cyclization using phenyl formate as a carbon monoxide surrogate has also been reported as a robust method for the synthesis of 9H-carbazoles from 2-nitrobiphenyls. unimi.it This method offers an alternative to the use of high-pressure carbon monoxide gas.

PrecursorReagent/CatalystProductReference
2-Nitro-4'-methoxybiphenylTriphenylphosphineThis compound researchgate.net
2-NitrobiphenylNa2[PdCl4]/Phenanthroline, Phenyl formate9H-Carbazole unimi.it

Palladium-Catalyzed Coupling Reactions for Precursor Formation

The synthesis of the requisite biphenyl precursors is often accomplished through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids or esters. gre.ac.uklibretexts.org To synthesize a precursor for this compound, such as 2-amino-4'-methoxybiphenyl, one could couple an appropriately substituted aniline derivative with a methoxyphenylboronic acid. For instance, the Suzuki-Miyaura coupling of 2-bromoaniline with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base would yield the desired 2-amino-4'-methoxybiphenyl. chemrxiv.orgnih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

Aryl HalideBoronic Acid/EsterCatalyst SystemProductReference
4-BromoanisolePhenylboronic acidPd/MN1004-Methoxybiphenyl google.com
2-Bromoaniline4-Methoxyphenylboronic acidPd catalyst, Base2-Amino-4'-methoxybiphenyl chemrxiv.orgnih.gov

Intramolecular Cyclization Techniques

Once the appropriately substituted biphenyl precursor is synthesized, intramolecular cyclization is employed to construct the carbazole ring. A classic and widely used method is the Cadogan reaction, which involves the reductive cyclization of a 2-nitrobiphenyl derivative, as mentioned previously. researchgate.netderpharmachemica.com The reaction is typically carried out at elevated temperatures in the presence of a trivalent phosphorus reagent like triethyl phosphite or triphenylphosphine. researchgate.netwikipedia.org

Another approach to intramolecular cyclization involves the palladium-catalyzed C-H amination of a 2-aminobiphenyl derivative. This method offers a more direct route to the carbazole core from an amino-substituted biphenyl without the need for a nitro group.

Functionalization and Derivatization Strategies of the this compound Scaffold

With the this compound core in hand, further functionalization can be achieved through various reactions targeting either the aromatic rings or the nitrogen atom of the pyrrole ring.

Electrophilic Aromatic Substitution Reactions (e.g., Formylation, Acetylation)

The electron-rich nature of the carbazole ring system, further enhanced by the electron-donating methoxy group, makes it susceptible to electrophilic aromatic substitution reactions.

Formylation: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the carbazole ring. iaamonline.orgijpcbs.com The methoxy group at the 4-position will influence the regioselectivity of the substitution.

Acetylation: Friedel-Crafts acylation is a fundamental reaction for introducing an acetyl group (-COCH₃) onto an aromatic ring. wikipedia.orgorganic-chemistry.org This reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov The product of this reaction on this compound would be an acetyl-substituted derivative, a valuable intermediate for further synthetic transformations.

ReactionReagentsProduct TypeReference
Vilsmeier-Haack FormylationDMF, POCl₃Formyl-4-methoxy-9H-carbazole chemistrysteps.comorganic-chemistry.org
Friedel-Crafts AcetylationAcetyl chloride/Acetic anhydride, AlCl₃Acetyl-4-methoxy-9H-carbazole wikipedia.orgorganic-chemistry.org

N-Alkylation and N-Arylation Procedures

The nitrogen atom of the carbazole ring can be readily functionalized through alkylation and arylation reactions, providing access to a wide range of N-substituted derivatives.

N-Alkylation: The N-alkylation of carbazoles can be achieved by reacting the parent carbazole with an alkyl halide in the presence of a base. researchgate.net Microwave-assisted N-alkylation has been shown to be a rapid and efficient method for this transformation. researchgate.net Copper-catalyzed metallaphotoredox approaches have also been developed for the N-alkylation of various nitrogen nucleophiles, including carbazoles, with alkyl bromides at room temperature. princeton.edu

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through several transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical copper-catalyzed reaction, involves the coupling of an aryl halide with the carbazole in the presence of a base. mdpi.comorganic-chemistry.orgarkat-usa.org More modern and versatile methods include the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is highly efficient for the formation of C-N bonds and is widely used for the synthesis of N-arylcarbazoles. nih.govnih.gov

ReactionReagents/Catalyst SystemProduct TypeReference
N-AlkylationAlkyl halide, BaseN-Alkyl-4-methoxy-9H-carbazole researchgate.net
Ullmann CondensationAryl halide, Copper catalyst, BaseN-Aryl-4-methoxy-9H-carbazole mdpi.comorganic-chemistry.org
Buchwald-Hartwig AminationAryl halide/triflate, Palladium catalyst, Ligand, BaseN-Aryl-4-methoxy-9H-carbazole wikipedia.orgorganic-chemistry.org

Introduction of Diverse Pharmacophores and Ligands

The this compound scaffold serves as a valuable template for the development of biologically active molecules and functional ligands. The introduction of various pharmacophores—moieties responsible for a molecule's biological activity—and ligands, which can bind to metal ions or biological targets, allows for the fine-tuning of the compound's properties.

Strategies often involve the functionalization of the carbazole nitrogen (N-9 position) or the aromatic rings. For instance, new series of N-substituted 1,2,3-triazolylmethyl indole derivatives have been synthesized by incorporating pharmacophorically active indole and triazole moieties into a single molecular framework. nih.govrsc.org This is typically achieved through N-alkylation of the carbazole nitrogen followed by a "click reaction," such as the copper-catalyzed Huisgen [3+2] cycloaddition with various aromatic azides. nih.gov

Carbazole derivatives are also designed as specific ligands for biological targets like G-quadruplex (G4) DNA, which are implicated in cancer. For example, a four-leaf clover-like ligand, IZCZ-3, was synthesized by conjugating a carbazole moiety with a triaryl-substituted imidazole in a one-pot condensation reaction, showing high stability and selectivity for the c-MYC G4 promoter. nih.gov Other approaches involve creating carbazole-benzimidazole conjugates to selectively inhibit telomerase activity. nih.gov These modifications aim to enhance properties such as binding affinity, cellular uptake, and solubility. nih.gov

The table below summarizes examples of pharmacophores and ligands introduced onto a carbazole scaffold.

Derivative ClassSynthetic StrategyIntroduced Pharmacophore/LigandTarget Application
Triazole-CarbazolesN-alkylation followed by Copper-Catalyzed Cycloaddition1,2,3-Triazole ring with various aromatic substituentsAntimicrobial, Antioxidant, Anticancer Agents nih.govrsc.org
Imidazole-CarbazolesOne-pot condensation reactionTriaryl-substituted imidazoleG-quadruplex DNA Ligand (c-MYC specific) nih.gov
Carbazole-BenzimidazolesConjugation of carbazole and benzimidazole moietiesBis-benzimidazoleTelomerase Inhibition nih.gov

Regioselective Modifications and Substituent Effects

Controlling the position of functionalization on the this compound ring system is crucial for establishing structure-activity relationships. Regioselective modifications allow for the precise placement of substituents to optimize a compound's electronic, optical, or biological properties.

The inherent reactivity of the carbazole nucleus, influenced by the electron-donating methoxy group, directs incoming electrophiles. However, achieving high regioselectivity can be challenging. Modern methods often employ directing groups or specialized catalysts. For unprotected carbazoles, a catalyst-dependent regioselective functionalization has been demonstrated using donor-acceptor cyclopropanes. nih.gov With a Lewis acid catalyst like Sc(OTf)₃, N-H functionalization occurs selectively. In contrast, using a Brønsted acid catalyst such as TfOH directs a C-H functionalization to the 3-position via a Friedel-Crafts-type reaction. nih.gov

The methoxy substituent itself has a significant electronic effect, influencing the hole-transport properties in carbazole-based materials. rsc.orgrsc.org Studies on carbazole-bridge-carbazole compounds show a delicate balance between positive and negative effects depending on the substitution pattern. While methoxy groups can enhance molecular polarity, which may reduce hole mobility, this effect can be mitigated by designing linear molecular architectures. rsc.orgrsc.org The symmetry of the highest occupied molecular orbital (HOMO) of the carbazole unit interacts differently with methoxy substituents at various positions (e.g., 3,6- vs. 2,7-positions), leading to distinct optoelectronic properties. rsc.org

The table below highlights different regioselective functionalization methods for carbazoles.

Reaction TypeCatalyst/ReagentPosition of FunctionalizationReference
Reaction with Donor-Acceptor CyclopropanesSc(OTf)₃ (Lewis Acid)N-H position nih.gov
Reaction with Donor-Acceptor CyclopropanesTfOH (Brønsted Acid)C-3 position nih.gov
Friedel-Crafts AcylationBoron trichloride (BCl₃)C-1 position mdpi.com
Palladium-Catalyzed C-H AminationPd(II) catalystForms carbazole from 2-aminobiphenyls acs.org

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in organic synthesis have led to the development of innovative and efficient methods for constructing the carbazole framework, including that of this compound. These approaches prioritize atom economy, reduced reaction times, and the use of sophisticated catalyst systems.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in one step, avoiding the need to isolate intermediates. nih.gov This approach is advantageous for its simplicity, high mass efficiency, and reduced waste generation. nih.gov

For carbazole synthesis, a Pd/Cu-cocatalyzed one-pot reaction has been developed using 2-allyl-3-iodo-1-tosyl-1H-indoles and terminal alkynes. acs.orgnih.gov This process proceeds through a sequence of carbon-carbon coupling, isomerization, cyclization, and aromatization to efficiently afford polysubstituted carbazoles. acs.orgnih.gov Another notable method is a palladium-catalyzed tandem reaction for the synthesis of 9H-carbazoles from readily available anilines and 1,2-dihaloarenes. organic-chemistry.orgorganic-chemistry.org This one-pot process integrates a Buchwald-Hartwig amination with a direct arylation reaction. organic-chemistry.org

Phase Transfer Catalysis in Carbazole Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other.

PTC is particularly effective for N-alkylation reactions. phasetransfercatalysis.com In carbazole synthesis, the N-H proton is acidic enough (pKa in the mid-teens) to be deprotonated by a strong base. The resulting carbazole anion can then be paired with the PTC cation and transferred into the organic phase for alkylation. phasetransfercatalysis.com This method is advantageous for its mild reaction conditions and the ability to use inexpensive bases like sodium hydroxide. For instance, tetrabutylammonium bromide (TBAB) can be used as a catalyst in the presence of NaOH to facilitate the N-substitution of carbazoles. phasetransfercatalysis.com

Microwave-Assisted Synthesis in Carbazole Chemistry

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.gov The use of microwave irradiation can efficiently drive reactions that would otherwise require harsh conditions or prolonged heating. nih.gov

In carbazole chemistry, microwave irradiation has been successfully employed in one-pot syntheses. For example, a palladium-catalyzed tandem reaction between anilines and 1,2-dihaloarenes to produce 9H-carbazoles was performed under microwave irradiation at 180°C for just 25 minutes, achieving high yields. organic-chemistry.org This method significantly shortens reaction times and is compatible with a variety of functional groups. organic-chemistry.orgorganic-chemistry.org The synthesis of 1,2,3-triazole-based carbazole derivatives has also been achieved using microwave irradiation, proving to be more efficient in some cases than conventional heating. nih.govnih.gov

The table below compares conventional and microwave-assisted methods for carbazole synthesis.

ReactionMethodTemperatureDurationYieldReference
Pd-catalyzed tandem synthesis of 9H-carbazolesMicrowave180°C25 minutesHigh organic-chemistry.org
Synthesis of tri-methoxy-substituted quinolinesConventionalN/AN/A~40% nih.gov
Synthesis of tri-methoxy-substituted quinolinesMicrowaveN/AN/A~80% nih.gov
Synthesis of 1,2,3-triazole-carbazole derivativesMicrowave160°C2 minutes81-92% nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduedu.krd The application of its 12 principles to the synthesis of this compound aims to improve sustainability by enhancing atom economy, using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. msu.eduunsw.edu.au

Traditional methods for carbazole synthesis often involve toxic chemicals, hazardous solvents, and energy-intensive procedures. nih.gov Modern green approaches seek to mitigate these issues. Key strategies include:

Catalysis : Using catalytic amounts of reagents instead of stoichiometric ones minimizes waste. edu.krd Recyclable metal catalysts, such as palladium supported on biochar, have been developed for carbazole synthesis. organic-chemistry.orgnih.gov This heterogeneous catalyst can be magnetically recovered and reused for multiple cycles with minimal loss of efficiency. organic-chemistry.org

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. msu.eduunsw.edu.au One-pot and multicomponent reactions inherently improve atom economy by reducing the number of synthetic steps and purification processes. nih.gov

Renewable Feedstocks : While not yet widely implemented for this specific compound, a general principle of green chemistry is the use of raw materials derived from renewable sources. msu.edu

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual protons and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-methoxy-9H-carbazole provides a definitive map of its proton environments. The spectrum is characterized by distinct signals for the aromatic protons, the N-H proton of the carbazole (B46965) ring, and the methyl protons of the methoxy (B1213986) group.

Experimental data recorded in deuterated chloroform (CDCl₃) shows a broad singlet for the N-H proton around δ 8.02 ppm, indicating its acidic nature and exchange characteristics rsc.org. The three protons of the methoxy group (–OCH₃) appear as a sharp singlet at approximately δ 4.02-4.09 ppm, confirming its shielded environment rsc.orgnih.gov.

The aromatic region of the spectrum displays a complex pattern of multiplets and doublets corresponding to the seven protons on the carbazole core. Key signals include a doublet at δ 8.34 ppm (J = 7.8 Hz), and another doublet at δ 6.70 ppm (J = 8.0 Hz) rsc.org. The remaining aromatic protons resonate in the range of δ 7.04-7.43 ppm rsc.orgnih.gov. The specific chemical shifts and coupling constants allow for the precise assignment of each proton to its position on the bicyclic aromatic system.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzReference
N-H8.02s (singlet)- rsc.org
Ar-H8.34d (doublet)7.8 rsc.org
Ar-H7.38 - 7.43m (multiplet)- rsc.org
Ar-H7.34d (doublet)8.0 rsc.org
Ar-H7.21 - 7.30m (multiplet)- rsc.org
Ar-H7.04d (doublet)8.1 rsc.org
Ar-H6.70d (doublet)8.0 rsc.org
-OCH₃4.09s (singlet)- rsc.org

Note: The assignments of specific aromatic protons can be further confirmed by 2D NMR techniques.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. In a proton-decoupled spectrum, each chemically non-equivalent carbon atom gives a single peak.

The spectrum shows a characteristic signal for the methoxy carbon at approximately δ 55.5 ppm rsc.orgnih.gov. The twelve carbons of the carbazole ring resonate in the aromatic region, typically between δ 100 and δ 157 ppm. The carbon atom directly attached to the methoxy group (C-4) is significantly shielded and appears at a lower chemical shift (δ 100.42 ppm), while the oxygen-bearing carbon (C-4a) is deshielded, resonating at δ 156.32 ppm rsc.orgnih.gov. The remaining carbon signals are found at δ 103.6, 110.0, 112.6, 119.7, 122.7, 123.1, 125.0, 126.8, 138.7, and 140.9 ppm, corresponding to the other carbons of the aromatic framework rsc.orgnih.gov.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ) in ppmReference
C-4a156.32 rsc.org
C-8b140.92 rsc.org
C-9a138.72 rsc.org
C-8126.77 rsc.org
C-5125.01 rsc.org
C-1123.12 rsc.org
C-6122.67 rsc.org
C-7119.70 rsc.org
C-4b112.60 rsc.org
C-8a110.07 rsc.org
C-2103.62 rsc.org
C-3100.42 rsc.org
-OCH₃55.51 rsc.org

Note: Assignments are based on published data and predictive models; definitive assignment requires advanced 2D NMR experiments.

Advanced NMR Techniques for Stereochemical Assignment

The concept of stereochemical assignment is not applicable to this compound as it is an achiral molecule and does not possess any stereocenters. Therefore, it exists as a single, non-chiral structure.

However, advanced NMR techniques are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C signals, which can be challenging in complex aromatic systems based on 1D spectra alone ipb.pt. Techniques such as:

2D COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other on the aromatic rings.

2D HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which helps to confirm assignments in a rigid ring system like carbazole.

These advanced methods, while not used for stereochemical determination in this specific molecule, are vital for the rigorous structural elucidation and verification of substituted carbazoles ipb.ptresearchgate.net.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The data, recorded from a neat sample, shows a distinct band at 3386 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine within the carbazole ring rsc.org.

The presence of the aromatic system is confirmed by C-H stretching vibrations, which typically appear just above 3000 cm⁻¹, and by aromatic C=C ring stretching vibrations, which are observed in the 1400-1600 cm⁻¹ region. A strong absorption at 2938 cm⁻¹ corresponds to the C-H stretching of the methyl group in the methoxy substituent rsc.org.

Table 3: FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3386N-H StretchSecondary Amine (Carbazole) rsc.org
2938C-H StretchMethyl (-CH₃) rsc.org
1405C=C StretchAromatic Ring rsc.org
1248Asymmetric C-O StretchAryl Ether (-O-CH₃) rsc.org
1184Fingerprint Region- rsc.org
1045Symmetric C-O StretchAryl Ether (-O-CH₃) rsc.org

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Based on the structure of this compound, the following features would be expected in its FT-Raman spectrum:

Aromatic Ring Vibrations: The C=C stretching vibrations of the carbazole ring system, which are strong in the IR spectrum, would also be expected to be strong and sharp in the Raman spectrum, typically in the 1400-1650 cm⁻¹ range. The symmetric "ring breathing" mode, a collective vibration of the entire aromatic system, often gives a particularly intense Raman signal.

C-H Vibrations: Aromatic and methyl C-H stretching vibrations would appear in the high-frequency region (2800-3100 cm⁻¹).

C-O and C-N Vibrations: The C-O and C-N stretching vibrations would also be Raman active, providing complementary information to the FT-IR data.

FT-Raman is particularly useful for studying symmetric, non-polar bonds, which often give weak absorptions in FT-IR. Therefore, the symmetric vibrations of the carbazole backbone would likely be prominent in the FT-Raman spectrum, providing a detailed fingerprint of the molecule's core structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for the determination of the molecular weight and structural elucidation of this compound. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the elemental composition of the molecule. For instance, the molecular formula of a related compound, 4-methoxy-3-methyl-9H-carbazole, was confirmed by HRMS, which determined the mass of the protonated molecule [M+H]+ to be 212.1075, closely matching the calculated value of 212.1070. rsc.org

Electron ionization (EI) mass spectrometry is employed to study the fragmentation pathways of the molecule, which provides valuable information about its structural components. The fragmentation of this compound is expected to follow characteristic pathways for methoxy-aromatic compounds and carbazoles. The molecular ion peak (M+) would be prominent. Key fragmentation steps would likely involve the loss of a methyl radical (•CH3) from the methoxy group to form a stable phenoxy-type cation, followed by the subsequent loss of a carbon monoxide (CO) molecule. The fragmentation pattern of the parent 9H-carbazole shows a very stable molecular ion, which is the base peak, reflecting the stability of the aromatic system. nist.gov For this compound, the introduction of the methoxy group provides specific fragmentation handles that aid in its structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within this compound. The absorption of UV-Vis radiation promotes valence electrons from a ground state to a higher energy excited state. shu.ac.uktanta.edu.eg The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic carbazole core and the methoxy substituent.

The carbazole moiety, an extensive π-conjugated system, gives rise to intense absorption bands corresponding to π → π* transitions. researchgate.net These transitions, typically with high molar absorptivities, are responsible for the characteristic absorption profile of carbazoles. shu.ac.uk The presence of the methoxy group (-OCH3), which contains non-bonding electrons (n-electrons) on the oxygen atom, can introduce lower energy n → π* transitions. shu.ac.ukuzh.ch These transitions are generally of much lower intensity compared to π → π* transitions. shu.ac.uk

Furthermore, the methoxy group acts as an auxochrome, a substituent that can modify the absorption characteristics of a chromophore. Its electron-donating nature can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted carbazole. tanta.edu.eg Studies on related carbazole derivatives show characteristic absorption bands in the 290-340 nm range, which are attributed to the electronic transitions within the carbazole unit. researchgate.net For example, 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole derivatives exhibit absorption maxima in the 260–300 nm region (π–π* transition) and a less intense band in the 320–335 nm region (n–π* transition). beilstein-journals.org

Table 1: Typical Electronic Transitions in Carbazole Derivatives

Transition Type Chromophore Approximate Wavelength Region Molar Absorptivity (ε)
π → π* Carbazole aromatic system 260 - 350 nm High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk
n → π* Methoxy group oxygen, Carbazole nitrogen > 300 nm Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk
n → σ* Methoxy group, Carbazole nitrogen 150 - 250 nm Low to Medium

X-Ray Crystallography for Solid-State Structural Determination

The crystal structure of a closely related compound, 9-(4-methoxyphenyl)-9H-carbazole, reveals an orthorhombic crystal system with the space group Pbca. researchgate.netiucr.org The carbazole ring system in such derivatives is typically found to be nearly planar. researchgate.netnih.gov This planarity is a key feature of the carbazole core, arising from its fused aromatic ring structure. The substituent groups, such as the methoxy-phenyl ring, are oriented at a significant angle relative to this plane. researchgate.netiucr.org

The planarity of the carbazole moiety and the orientation of its substituents are quantified by dihedral angles. In derivatives of this compound, the fused ring system maintains a high degree of planarity. For instance, in 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle between the two benzene (B151609) rings of the carbazole unit is only 1.73 (12)°. researchgate.netnih.gov However, the substituent groups are often twisted out of this plane. The dihedral angle between the carbazole mean plane and the attached 4-methoxyphenyl ring is 56.78 (8)°. researchgate.netnih.gov Similarly, in (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole, the carbazole group is coplanar, and the dihedral angle between this plane and the C—O—C plane of the oxirane group is 57.1 (4)°. nih.govresearchgate.net This non-coplanar arrangement between the carbazole core and its substituents is a common structural feature that influences the compound's electronic properties and crystal packing.

Table 2: Selected Dihedral Angles in Carbazole Derivatives

Compound Dihedral Angle Description Angle (°) Reference
9-(4-Methoxyphenyl)-9H-carbazole Between the two benzene rings of the carbazole moiety 1.73 (12) researchgate.netnih.gov
9-(4-Methoxyphenyl)-9H-carbazole Between the carbazole mean plane and the pendant phenyl ring 56.78 (8) researchgate.netnih.gov
(S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole Between the planar carbazole group and the C-O-C plane of the oxane group 57.1 (4) nih.govresearchgate.net
Ethyl 4-hydroxy-9-tosyl-9H-carbazole-3-carboxylate Between the benzene ring of the tosyl group and the carbazole skeleton 82.25 (5) nih.gov
9-(4-Bromophenyl)-9H-carbazole Between the 4-bromophenyl ring and the mean plane of the carbazole moiety 49.87 (5) nih.gov

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. These interactions dictate the supramolecular architecture and influence the material's physical properties.

For carbazole derivatives containing hydrogen bond donors (like the N-H group in this compound itself) and acceptors (like the oxygen of the methoxy group or other functional groups), hydrogen bonding plays a more direct role. In (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole, molecules are linked by N—H···O hydrogen bonds, forming infinite supramolecular chains. nih.govresearchgate.net Similarly, in 1-(4-fluorobenzoyl)-9H-carbazole, intermolecular N−H∙∙∙O hydrogen bonds are a key feature of the crystal packing. mdpi.com These directional interactions provide stability and order to the crystal lattice.

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, GC-MS, HPLC)

Chromatographic techniques are indispensable for the separation and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for monitoring the progress of reactions that synthesize carbazole derivatives and for preliminary purity checks. nih.govuobaghdad.edu.iq The separation is typically performed on silica gel plates, and the choice of eluent (mobile phase) is critical for achieving good separation of the product from starting materials and byproducts. uobaghdad.edu.iqdoi.org

Column Chromatography is the standard method for the purification of this compound on a preparative scale. nih.gov Following synthesis, the crude product is loaded onto a column packed with a stationary phase, most commonly silica gel, and eluted with a suitable solvent system to isolate the pure compound. rsc.org

High-Performance Liquid Chromatography (HPLC) provides a highly efficient and quantitative method for assessing the purity of this compound. ptfarm.plresearchgate.net Reverse-phase HPLC, using an octadecyl-functionalized silica column (C18) with a mobile phase consisting of a mixture like acetonitrile and a buffered aqueous solution, is a common approach. researchgate.netsielc.com The method can be validated to determine parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), making it suitable for rigorous quality control. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity analysis, especially for volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of trace impurities.

Computational and Theoretical Investigations of 4 Methoxy 9h Carbazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For methoxy-substituted carbazole (B46965) systems, these calculations elucidate how the methoxy (B1213986) group influences the electronic structure, stability, and optical properties of the parent carbazole core.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and equilibrium geometry of molecules. nih.govresearchgate.net In studies of methoxy-substituted carbazoles, DFT calculations, often using functionals like B3LYP, are employed to optimize the ground-state geometry. researchgate.net These optimizations reveal how substituents affect the planarity of the carbazole system. For instance, the position of methoxy groups can cause significant deviations from planarity. arabjchem.org The electronic structure is also profoundly influenced by the methoxy substituent, which exhibits competing electronic effects: it is electron-donating through resonance, increasing the electron density in the conjugated system, while also being electron-withdrawing inductively due to the high electronegativity of the oxygen atom. arabjchem.org

Structural analysis based on crystallographic data for related compounds like 9-(4-methoxyphenyl)-9H-carbazole shows that the carbazole ring system is nearly planar, but the methoxy-substituted phenyl ring is significantly twisted out of this plane, with a dihedral angle of 56.78 (8)°. nih.govresearchgate.net This type of structural information is crucial for validating and refining the geometries predicted by DFT calculations.

Table 1: Selected DFT-Calculated Geometrical Parameters for Methoxy-Substituted Carbazole Derivatives Note: Data is illustrative and based on findings for various methoxy-carbazole systems.

ParameterValueSignificance
Carbazole-Phenyl Dihedral Angle~50-60°Indicates significant twisting, affecting conjugation. nih.govresearchgate.net
Carbazole Ring Planarity< 2°Shows the carbazole core remains relatively flat. nih.govresearchgate.net
C-O Bond LengthsVariesCan indicate the strength of resonance vs. inductive effects. arabjchem.org

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. researchgate.net This method is applied to the DFT-optimized ground-state geometries to calculate vertical excitation energies, which correspond to absorption wavelengths in UV-Vis spectroscopy. Furthermore, the geometry of the first excited state (S₁) can be optimized using TD-DFT to predict emission wavelengths. researchgate.net

For carbazole derivatives, TD-DFT calculations are essential for understanding their photophysical behavior. Studies on carbazole-based hole-transporting materials show that the number and position of methoxy substituents can systematically tune the absorption and emission wavelengths. researchgate.net These calculations help in designing molecules with specific optical properties for applications in electronic devices like perovskite solar cells. researchgate.net

Table 2: Representative TD-DFT Results for Methoxy-Carbazole Systems Note: Values are hypothetical and represent typical findings from TD-DFT studies.

PropertyCalculated ValueExperimental Correlation
Maximum Absorption Wavelength (λmax)350 nmCorrelates with UV-Vis absorption spectra.
Maximum Emission Wavelength (λem)420 nmCorrelates with fluorescence spectra.
Oscillator Strength (f)0.8Indicates the probability of the electronic transition.
Excitation Energy (S₀ → S₁)3.54 eVEnergy required for electronic excitation.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In computational studies of methoxy-carbazoles, FMO analysis derived from DFT calculations is critical. The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons.

The methoxy group, being electron-donating by resonance, generally increases the energy of the HOMO. researchgate.netarabjchem.org This is a crucial factor in materials designed for hole transport, as a higher HOMO level facilitates the injection of holes. researchgate.net FMO analysis reveals that methoxy groups contribute more significantly to the HOMO than to the LUMO, confirming their electron-donating character. arabjchem.org The distribution of the HOMO and LUMO across the molecular framework (e.g., on the carbazole arms versus a central core) can also be visualized, providing insights into charge transfer characteristics within the molecule. arabjchem.org

Table 3: FMO Characteristics for a Methoxy-Substituted Carbazole Note: Data is illustrative of typical FMO analysis results.

OrbitalEnergy Level (eV)Primary LocationImplication
HOMO-5.2 eVCarbazole rings and methoxy groupsGoverns electron-donating ability (hole transport). researchgate.netarabjchem.org
LUMO-1.8 eVPrimarily on the carbazole coreGoverns electron-accepting ability. arabjchem.org
HOMO-LUMO Gap3.4 eVElectronic stability and optical properties. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized bond, lone pair, and anti-bonding orbitals that align with classical Lewis structures.

In the context of 4-methoxy-9H-carbazole, NBO analysis would quantify the electron-donating resonance effect of the methoxy group. This is achieved by examining the interaction between the oxygen atom's lone pair (a donor NBO) and the adjacent C-C π* anti-bonding orbitals (acceptor NBOs) of the carbazole ring. The energy of this interaction is a measure of the delocalization and the resulting stabilization of the molecule. This analysis provides a detailed picture of how the methoxy substituent electronically perturbs the carbazole system, influencing its stability and reactivity. While specific NBO studies on this compound are not prevalent, the principles are widely applied to understand substituent effects in aromatic systems. wisc.edujoaquinbarroso.comnih.govwisc.edu

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model conformational changes, molecular flexibility, and intermolecular interactions in condensed phases. nih.govajchem-a.com

For carbazole-based systems, MD simulations can provide insights into the dynamics of molecular packing in thin films, which is crucial for applications in organic electronics. mdpi.com Simulations can reveal how molecules arrange themselves and how this arrangement affects properties like charge transport. For this compound, MD could be used to explore its conformational landscape, particularly the rotation around the bond connecting the methoxy group to the carbazole ring and the dynamics of intermolecular interactions in a solid or solution state. Such simulations are vital for understanding how the molecule behaves in a realistic environment, beyond the static picture provided by quantum chemical calculations on a single molecule. nih.govmdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). semanticscholar.orgnih.govnih.gov This method is extensively used in drug discovery to screen for potential drug candidates.

Carbazole derivatives are known for a wide range of biological activities, and molecular docking studies are frequently performed to understand their mechanism of action. semanticscholar.orgnih.govnih.govresearchgate.net In such studies, a carbazole derivative is docked into the active site of a target protein. The results are analyzed based on binding energy and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. For example, various carbazole derivatives have been docked against targets like topoisomerase-I to explore their potential as anticancer agents. semanticscholar.org Although specific docking studies on this compound are not widely reported, the general methodology would involve predicting its binding mode within a relevant biological target to assess its potential as a bioactive agent. nih.govnih.gov

Structure-Property Relationship (SPR) Studies from Theoretical Data

Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the relationship between the molecular structure of this compound and its various properties. These theoretical investigations provide valuable insights into the electronic and photophysical characteristics of the molecule, guiding the design of new materials with tailored functionalities.

A key focus of these studies is the impact of the methoxy substituent on the electronic architecture of the carbazole core. The position and nature of substituents on the carbazole framework are known to significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the HOMO-LUMO energy gap. This energy gap is a critical parameter that governs the electronic and optical properties of the molecule.

Theoretical calculations have shown that the introduction of an electron-donating group, such as a methoxy group, generally leads to a destabilization (increase in energy) of the HOMO level, while having a less pronounced effect on the LUMO level. This results in a reduction of the HOMO-LUMO gap, which can lead to a red-shift in the absorption and emission spectra of the molecule.

For instance, a QSPR (Quantitative Structure-Property Relationship) study on substituted carbazoles using DFT at the B3LYP/6-31G(d,p) level has demonstrated a strong correlation between the maximum absorption wavelength (λmax) and the HOMO-LUMO energy gap. iaamonline.org As the HOMO-LUMO gap decreases, the λmax value tends to increase. iaamonline.org This relationship is crucial for predicting the optical properties of new carbazole derivatives.

The following table summarizes key theoretical data for carbazole derivatives, illustrating the effect of substituents on their electronic properties.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)λmax (nm)
Carbazole---290.56
3-NH2-Carbazole---325.73
4-NO2-Carbazole---375.77
3-NH2, 4-NO2-Carbazole---477.15

Data derived from a QSPR study on substituted carbazoles. iaamonline.org

Furthermore, computational studies on carbazole-dibenzothiophene (Cz-DBT) systems, which are relevant for organic light-emitting diode (OLED) host materials, have revealed that the electronic structure is significantly influenced by substituent effects. researchgate.netacs.org The frontier molecular orbitals often exhibit a spatially localized character, with the HOMO predominantly on the carbazole moiety and the LUMO on the dibenzothiophene (B1670422) moiety. researchgate.netacs.org This intramolecular charge-transfer nature is a key determinant of the material's excited-state properties. researchgate.netacs.org

Research Applications and Functional Exploitation of 4 Methoxy 9h Carbazole Derivatives

Applications in Materials Science and Organic Electronics

The electron-donating nature of the methoxy (B1213986) group and the inherent hole-transporting properties of the carbazole (B46965) moiety make 4-methoxy-9H-carbazole a valuable building block for a variety of advanced materials. Its derivatives have been extensively explored for their utility in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Derivatives of this compound are frequently employed in the emissive and hole-transporting layers of OLEDs. The methoxy group can enhance the photoluminescence quantum yield and tune the emission color of fluorescent materials.

Newly designed and synthesized derivatives of pentaphenylbenzene incorporating methoxy-substituted carbazolyl moieties have been investigated as hole-transporting materials in OLEDs based on thermally activated delayed fluorescence. nih.gov Devices containing these compounds have demonstrated high external quantum efficiencies (EQEs) of up to 25.9% and power efficiencies of 43.4 lm/W, outperforming standard materials like TCTA by 4%. nih.gov

In another study, a carbazole-based deep-blue fluorescent emitter, JV55, which incorporates cyano and ethynyl groups, achieved a maximum EQE of 6.5% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.06), resulting in 101% color saturation according to the NTSC standard. encyclopedia.pub Furthermore, a bipolar molecule, Oxd-bCz, which combines carbazole and oxadiazole units, has been used in OLEDs, displaying a maximum EQE of 5.6% with a deep-blue emission (CIEy ~ 0.07). encyclopedia.pub

DerivativeRoleMax. EQE (%)CIE Coordinates (x, y)
Pentaphenylbenzene with methoxy-substituted carbazolyl moietiesHole-Transporting Material25.9Not Specified
JV55Emitter6.5(0.16, 0.06)
Oxd-bCzEmitter5.6(Not Specified, ~0.07)

Organic Solar Cells (OSCs) and Photovoltaic Materials

The favorable electronic properties of this compound derivatives make them suitable for use as donor or hole-transporting materials in organic solar cells. Their highest occupied molecular orbital (HOMO) energy levels can be tuned to align with those of acceptor materials, facilitating efficient charge separation.

A carbazole-based compound, R01, has been synthesized and utilized as a hole-transporting material (HTM) in perovskite solar cells, achieving a power conversion efficiency (PCE) of 12.03%. arabjchem.org This performance is comparable to devices using the more expensive and less stable state-of-the-art HTM, Spiro-OMeTAD. arabjchem.org Theoretical studies on derivatives of R01 with varying numbers and positions of methoxy groups suggest that these modifications can finely tune the electronic and photophysical properties for optimized PSC performance. arabjchem.org

In the realm of non-fullerene acceptor (NFA) organic solar cells, ternary devices incorporating a polymer donor (D18-Cl), an NFA (N3), and a fullerene acceptor (PC61BM) have achieved a certified PCE of 18.1%. jos.ac.cn The device exhibited an open-circuit voltage (Voc) of 0.854 V, a short-circuit current density (Jsc) of 27.36 mA cm⁻², and a fill factor (FF) of 77.3%. jos.ac.cn While not directly a this compound derivative, the D18-Cl polymer is based on a carbazole-benzothiadiazole backbone, highlighting the potential of carbazole-based materials in high-efficiency OSCs.

Device ArchitectureRole of Carbazole DerivativePCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Perovskite Solar Cell with R01Hole-Transporting Material12.03Not SpecifiedNot SpecifiedNot Specified
D18-Cl:N3:PC61BMPolymer Donor18.1 (certified)0.85427.3677.3

Charge Transport Materials and Semiconductors

The ability of the carbazole nucleus to transport holes is a key feature that is exploited in various organic electronic devices. The introduction of methoxy groups can influence the charge carrier mobility through a complex interplay of factors.

A study on carbazole trimers with varying numbers and positions of methoxy groups revealed that these substituents generally reduce hole mobilities due to an increase in molecular polarity. rsc.orgrsc.org However, this detrimental effect can be mitigated by designing linear donor-acceptor-donor (D-A-D) architectures. rsc.orgrsc.org For instance, a derivative of pentaphenylbenzene and diphenylamine with methoxy groups exhibited a high hole drift mobility of 2.4 × 10⁻³ cm²/V·s. nih.gov

The charge transport properties are crucial for the performance of organic semiconductors. Organic semiconducting polymers (OSPs) based on carbazole have been recognized for their remarkable chemical and thermal stability, making them suitable for applications in harsh environmental conditions. nih.gov

DerivativeHole Mobility (cm²/V·s)
Pentaphenylbenzene and diphenylamine with methoxy groups2.4 × 10⁻³
Methoxy-substituted carbazole trimersReduced mobility compared to unsubstituted counterparts

Conjugated Polymers and Microporous Organic Polymers (MOPs)

This compound can be used as a monomer for the synthesis of conjugated polymers. These polymers often exhibit interesting photophysical and electrochemical properties, making them suitable for a range of applications. The polymerization of carbazole and its derivatives can be achieved through chemical or electrochemical methods, typically occurring at the 3 and 6 positions of the carbazole ring. rsc.org

Furthermore, carbazole derivatives are excellent building blocks for the creation of microporous organic polymers (MOPs). These materials possess high surface areas and permanent porosity, which are advantageous for gas storage and separation. Hypercrosslinked MOPs synthesized from carbazole derivatives via Friedel–Crafts alkylation have shown Brunauer–Emmet–Teller (BET) specific surface areas as high as 1845 m²/g. optica.org These polymers exhibit significant carbon dioxide uptake (4.63 mmol/g at 1.13 bar and 273 K) and good ideal CO₂/N₂ selectivity. optica.org

Polymer TypeMonomer/Building BlockKey Properties
Conjugated PolymerThis compoundPhotophysical and electrochemical activity
Microporous Organic PolymerCarbazole derivativesHigh surface area (up to 1845 m²/g), CO₂ uptake (4.63 mmol/g)

Non-Linear Optical (NLO) Materials

The extended π-conjugation of the carbazole system can give rise to significant non-linear optical (NLO) properties. The introduction of electron-donating groups like methoxy can enhance these properties. An experimental study on polymers based on carbazole derivatives, including poly(3-methoxy-N-vinyl)carbazole (P3MVK), demonstrated that the substitution of a donor group at the 3-position of the carbazole ring leads to an increase in the third-order nonlinear optical susceptibility. nih.gov These materials exhibit a fast time response for their third-order optical nonlinearities. nih.gov

Medicinal Chemistry Research (Focus on Design, Synthesis, and Mechanistic Studies)

The carbazole scaffold is a prominent feature in many biologically active natural products and synthetic compounds. The N-heterocyclic carbazole molecule has been identified as a promising candidate in cancer treatment. nih.gov The addition of a methoxy group can influence the pharmacokinetic and pharmacodynamic properties of these molecules.

The synthesis of 9-(4-methoxyphenyl)-9H-carbazole has been described, providing a foundational structure for further derivatization in medicinal chemistry. nih.gov Research has focused on the design and synthesis of novel carbazole derivatives with potential therapeutic applications. For example, 5,8-dimethyl-9H-carbazole derivatives have been synthesized and shown to block human topoisomerase I (hTopo I) activity and affect actin dynamics, with some compounds exhibiting significant anticancer activity against breast cancer cell lines. uniroma1.it One such derivative demonstrated an IC50 value of 0.73 µM against MDA-MB-231 triple-negative breast cancer cells. uniroma1.it

Furthermore, 9-ethyl-9H-carbazole hydrazone derivatives have been synthesized and evaluated for their antioxidant and neuroprotective effects. researchgate.net A derivative, (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)benzonitrile), was identified as the most active compound with both radical scavenging activity and neuroprotective effects against amyloid β-induced damage, suggesting potential applications in the management of neurodegenerative diseases like Alzheimer's. researchgate.net Other research has focused on the synthesis of 9H-carbazole derivatives and the evaluation of their antioxidant activity using the DPPH test, with some compounds showing good findings.

Derivative ClassBiological Target/ActivityKey Findings
5,8-Dimethyl-9H-carbazole derivativesAnticancer (hTopo I inhibition)IC50 of 0.73 µM against MDA-MB-231 cells. uniroma1.it
9-Ethyl-9H-carbazole hydrazone derivativesAntioxidant, NeuroprotectiveProtection against amyloid β-induced damage. researchgate.net
9H-Carbazole derivativesAntioxidantGood radical scavenging activity in DPPH assay.

Development of Enzyme Inhibitors

The carbazole scaffold, a prominent heterocyclic aromatic structure, has been the subject of extensive research due to its wide range of physiological properties. Derivatives of this compound, in particular, have been synthesized and evaluated for their potential to inhibit various key enzymes implicated in a range of biological processes.

Cytochrome P450 (CYP450) enzymes are a critical superfamily of proteins involved in the metabolism of a vast array of xenobiotic and endogenous compounds. mdpi.com The inhibition of these enzymes is a key area of study in drug development. Research has focused on designing carbazole analogues, including this compound, as potent and selective inhibitors of specific P450 isoforms. mdpi.com

One strategy involves incorporating a propargyl ether functional group into the carbazole structure. This addition is designed to induce mechanism-based, or "suicide," inhibition. mdpi.com In this process, the enzyme metabolizes the compound, which contains a triple bond, leading to the formation of a reactive intermediate that binds irreversibly and covalently to the enzyme, thereby deactivating it. mdpi.com

A series of carbazole analogues were synthesized to test their inhibitory potency against CYP450 isoforms 1A1 and 1A2. Among these, this compound demonstrated significant inhibitory activity. The study revealed that substitutions on the carbazole ring system greatly influence the potency and selectivity of inhibition. For instance, the 4-substituted propargyl ether derivative of carbazole showed the highest potency for P450 1A1, while for P450 1A2, several 4-substituted analogues, including this compound, exhibited strong inhibition with IC50 values in the sub-micromolar range. mdpi.com

Table 1: Cytochrome P450 Inhibition by this compound and Related Analogues

CompoundTarget EnzymeIC50 (μM)
This compound (I)P450 1A20.110-0.375
4-(Prop-2-yn-1-yloxy)-9H-carbazole (IV)P450 1A16.64
4-(Prop-2-yn-1-yloxy)-9H-carbazole (IV)P450 1A20.110
4-Hydroxycarbazole (B19958)P450 1A136.8
4-HydroxycarbazoleP450 1A27.33

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing the cognitive decline associated with Alzheimer's disease. The carbazole nucleus has been identified as a valuable scaffold for designing potent cholinesterase inhibitors. researchgate.netnih.govnih.gov

Research has led to the synthesis of various carbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazole analogues, which have been evaluated for their in vitro inhibitory activity against AChE and BChE. Studies have shown that specific substitutions at the 6- and 9-positions of the tetrahydrocarbazole ring can yield compounds with selective AChE inhibition. For example, an amino derivative (6-Amino-2,3,4,9-tetrahydro-1H-carbazole) and a methylamino derivative were identified as selective AChE inhibitors when compared with the standard drug donepezil.

Further investigations into hybrid molecules have combined the carbazole moiety with other pharmacologically active structures, like coumarin or chromene, to enhance inhibitory activity. researchgate.netnih.gov A series of 9H-carbazole-4H-chromene hybrids were found to act as dual cholinesterase inhibitors, with some compounds showing promising IC50 values against both AChE (as low as 3.58 µM) and BuChE. nih.gov Similarly, triazole-containing carbazole derivatives have demonstrated significant anti-AChE activity, with the 2-methylbenzyl derivative being the most active in one study, with an IC50 value of 1.9 µM. nih.gov These findings underscore the potential of the carbazole framework in developing novel agents for neurological research.

The Signal Transducer and Activator of Transcription (STAT) family of proteins are crucial components of cellular signaling pathways that regulate cell proliferation, differentiation, apoptosis, and inflammation. mdpi.comresearchgate.netencyclopedia.pub The aberrant activation of the JAK/STAT pathway, especially STAT3, is implicated in the growth and survival of various human tumor cells, making it a significant target for cancer drug discovery. mdpi.comresearchgate.netencyclopedia.pub The carbazole scaffold has been identified as a key structural motif capable of targeting and inhibiting this pathway. mdpi.comresearchgate.net

Numerous studies have evaluated the antiproliferative action of carbazole derivatives, linking their effects to the inhibition of the JAK/STAT signaling cascade. mdpi.comresearchgate.net For example, research on 9H-Carbazole derivatives has demonstrated their ability to inhibit STAT3 activation. One proposed mechanism involves the direct binding of the carbazole compound to the Src homology 2 (SH2) domain of STAT3. nih.gov This binding prevents the phosphorylation and subsequent dimerization of STAT3 monomers, which is a critical step for their translocation to the nucleus to act as transcription factors. nih.gov By inhibiting STAT3 activity, these carbazole derivatives can suppress the transcription of downstream target genes involved in cell proliferation and survival. nih.gov

The search for effective antiviral agents has led researchers to explore the potential of carbazole derivatives against key viral enzymes. nih.gov For coronaviruses like SARS-CoV-2, two prime targets for therapeutic intervention are the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp), both of which are essential for viral replication. mdpi.com

The carbazole structure has been investigated as a promising scaffold for developing inhibitors against these viral targets. mdpi.com For instance, Carvedilol, a β-adrenergic receptor blocker that contains a 1-(9H-carbazol-4-yloxy) moiety, was identified through in-silico and in-vitro assays as an inhibitor of the SARS-CoV-2 Mpro. mdpi.com The lack of a human protease with a similar cleavage site specificity to Mpro makes it an attractive target for developing antiviral drugs with potentially high selectivity. mdpi.com Other studies have also assessed various carbazole alkaloids and derivatives as potential Mpro inhibitors, highlighting the therapeutic potential of this class of compounds in combating viral infections. mdpi.com While much of the research has focused on Mpro, the broad antiviral activity of carbazoles suggests that they may act on various stages of the viral life cycle. nih.govnih.gov

Investigation of Antimicrobial Mechanisms

Carbazole derivatives have long been recognized for their potential as antimicrobial agents, with numerous studies dedicated to synthesizing and evaluating novel compounds for activity against a wide range of pathogenic microorganisms.

Derivatives of the 9H-carbazole nucleus have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The specific substitutions on the carbazole ring play a crucial role in determining the spectrum and potency of the antibacterial activity.

Studies on functionalized carbazole derivatives, such as 4-(4-(benzylamino)butoxy)-9H-carbazole, have shown effective inhibition of Gram-positive strains. mdpi.com This compound was found to have Minimum Inhibitory Concentrations (MICs) comparable to or better than the cardiovascular drug carvedilol against Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. mdpi.com Further research on isomeric fluorinated derivatives confirmed the potent activity against Staphylococcus strains, with MIC values of 32 µg/mL for several compounds. While Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa generally show more resistance, some derivatives have demonstrated moderate activity, limiting the growth of P. aeruginosa by approximately 50% at a concentration of 20 µg/mL. mdpi.com

Other research has explored the impact of halogen and cyano group substitutions. It was noted that carbazoles containing iodine were particularly effective against Gram-positive bacteria like Bacillus subtilis, while those with bromine showed better inhibition of Gram-negative bacteria such as Escherichia coli. researchgate.net For instance, 3-iodo-9H-carbazole and 3,6-diiodo-9H-carbazole suppressed the growth of B. subtilis at a concentration of 31.25 µg/ml, which was a greater activity than the reference antibiotic amoxicillin in that study. researchgate.net Conversely, 1,3,6-tribromo-9H-carbazole was most active against E. coli, inhibiting its growth at the same concentration. researchgate.net These findings highlight that specific substitutions on the carbazole scaffold can be tailored to target different types of bacteria.

Table 2: Antibacterial Activity of Selected Carbazole Derivatives

CompoundBacterial StrainTypeMIC (µg/mL)
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 6358Gram-Positive30
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. epidermidis ATCC 12228Gram-Positive50
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. pyogenes ATCC 19615Gram-Positive40
Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivativesStaphylococcus strainsGram-Positive32
3-Iodo-9H-carbazoleBacillus subtilisGram-Positive31.25
3,6-Diiodo-9H-carbazoleBacillus subtilisGram-Positive31.25
1,3,6-Tribromo-9H-carbazoleEscherichia coliGram-Negative31.25
Antifungal Activity Studies

Derivatives of this compound have been the subject of research for their potential antifungal properties. nih.govindexcopernicus.com Carbazole alkaloids, both naturally occurring and synthetic, have demonstrated notable activity against various fungal strains. nih.govnih.govkuleuven.be

Studies have shown that certain carbazole derivatives exhibit significant inhibitory effects on the growth of pathogenic fungi. For instance, carbazole alkaloids isolated from Murraya koenigii leaves displayed high activity against Candida krusei and Candida glabrata. nih.gov In another study, newly synthesized pyrano[3,2-c]carbazole derivatives were evaluated for their minimum inhibitory concentration (MIC) against several fungal species. While many of the compounds showed limited activity, a few demonstrated moderate to good efficacy. mdpi.com

The mechanism of antifungal action is believed to be linked to the inhibition of essential fungal enzymes. For example, some carbazole derivatives have been suggested to bind to dihydrofolate reductase, a key enzyme in microbial growth. nih.govnih.gov The structure of the carbazole derivative plays a crucial role in its antifungal potency. Modifications to the carbazole ring, such as the introduction of specific substituents, can significantly impact its activity. nih.govtandfonline.com For example, carbazole-based pyrazolines containing a chlorine group showed excellent antifungal activity against Candida albicans. connectjournals.com

Research has also explored the effectiveness of carbazole derivatives against fungal biofilms, which are notoriously difficult to treat. Some N-alkylated 3,6-dihalogenocarbazoles have shown activity against Candida biofilms. kuleuven.be

The following table summarizes the antifungal activity of selected carbazole derivatives:

Compound/DerivativeFungal Strain(s)Observed ActivityReference(s)
Carbazole alkaloids from Murraya koenigiiCandida krusei, Candida glabrataHigh activity nih.gov
Carbazole-based pyrazolines (with chlorine)Candida albicansExcellent activity connectjournals.com
N-alkylated 3,6-dihalogenocarbazolesCandida albicans, Candida glabrataFungicidal activity, active against biofilms kuleuven.be
Isoxazolo- and pyrazolino-annulated carbazolesPathogenic fungal speciesExceptional activity mdpi.com
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesAspergillus flavus, Candida albicansSignificant growth inhibition mdpi.com
Antiviral Activity Research (e.g., Anti-HIV)

Carbazole derivatives have emerged as a promising class of compounds in the search for new antiviral agents, including those with activity against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com Both natural and synthetic carbazoles have been investigated for their ability to inhibit the replication of various viruses. nih.govresearchgate.netnih.gov

Several studies have focused on the anti-HIV activity of carbazole alkaloids. For example, three carbazoles isolated from Clausena excavata rhizomes and roots—O-methylmukonal, 3-formyl-2,7-dimethoxycarbazole, and clauszoline J—displayed promising anti-HIV-1 activity with significant therapeutic index values. nih.govmdpi.com It was found that these compounds likely target stages of the HIV-1 replication cycle other than reverse transcriptase. mdpi.com

Synthetic modifications of the carbazole scaffold have also yielded potent anti-HIV agents. A study on chloro-1,4-dimethyl-9H-carbazoles revealed that the position of the chlorine atom on the carbazole ring is crucial for antiviral activity. nih.govnih.gov Specifically, compounds with a chlorine at position 7 showed greater activity against HIV. mdpi.comnih.gov Furthermore, the presence of an electron-withdrawing group, such as a nitro group, was found to enhance the anti-HIV activity. mdpi.com

The antiviral mechanism of carbazole derivatives can vary. Some compounds are thought to inhibit different stages of the HIV replication cycle. mdpi.com

The table below presents data on the anti-HIV activity of selected carbazole derivatives:

Compound/DerivativeVirusKey FindingsReference(s)
O-methylmukonalHIV-1EC50 of 12 µM, PTI of 56.7 nih.govmdpi.com
3-formyl-2,7-dimethoxycarbazoleHIV-1EC50 of 29.1 µM, PTI of 8.0 nih.govmdpi.com
Clauszoline JHIV-1EC50 of 34.2 µM, PTI of 1.6 nih.govmdpi.com
7-chloro-1,4-dimethyl-3-nitro-9H-carbazoleHIV (NL4.3 X4)IC50 of 1.4 µM mdpi.com
7-chloro-1,4-dimethyl-3-nitro-9H-carbazoleHIV (Bal R5)IC50 of 5.3 µM mdpi.com

Research on Antineoplastic and Antiproliferative Mechanisms

Carbazole derivatives have been extensively investigated for their potential as anticancer agents, with research focusing on their antineoplastic and antiproliferative mechanisms. nih.govnih.govresearchgate.net These compounds, both naturally occurring and synthetic, have shown cytotoxic activity against a variety of cancer cell lines. frontiersin.orgnih.gov

The anticancer activity of carbazole alkaloids is attributed to several mechanisms, including their ability to intercalate into DNA, inhibit telomerase and topoisomerase, and modulate protein phosphorylation. nih.govresearchgate.net For instance, certain palindromic carbazole derivatives have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and maintenance. nih.gov

Numerous studies have evaluated the in vitro cytotoxic effects of novel carbazole derivatives. For example, a series of carbazole arylhydrazone derivatives demonstrated potent inhibitory activity against human melanoma (A875) and gastric adenocarcinoma (7901) cell lines. frontiersin.org In another study, symmetrically substituted carbazole derivatives exhibited high antiproliferative efficacy against several cancer cell lines, with some compounds showing IC50 values below 1 µM. nih.gov

The structural features of carbazole derivatives significantly influence their anticancer potency. Modifications to the carbazole scaffold, such as the introduction of flexible bonds or specific substituents, can enhance their inhibitory activity against cancer cells. frontiersin.org For example, carbazole-thiazole analogues have been synthesized and shown to be effective antitumor drugs against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colon carcinoma (HCT-116) cell lines. ingentaconnect.com

The table below summarizes the antiproliferative activity of selected carbazole derivatives against various cancer cell lines:

Compound/DerivativeCancer Cell Line(s)IC50 ValuesReference(s)
Compound 14a (carbazole hydrazone)7901 (gastric adenocarcinoma)11.8 ± 1.26 µM frontiersin.org
Compound 14a (carbazole hydrazone)A875 (human melanoma)9.77 ± 8.32 µM frontiersin.org
2,7-Di(2-furyl)-9H-carbazole (27a)A549, HCT-116, MCF-7, U-2 OS, U-87 MGBelow 1 µM nih.gov
3,6-Di(2-furyl)-9H-carbazole (36a)HCT-1160.48 ± 0.06 µM nih.gov
3,6-Di(2-thienyl)-9H-carbazole (36b)U-87 MG1.40 ± 0.24 µM nih.gov
Compound 3b (carbazole-thiazole)HepG-20.0304 ± 0.001 µM ingentaconnect.com
Compound 3b (carbazole-thiazole)MCF-70.058 ± 0.002 µM ingentaconnect.com
Compound 3b (carbazole-thiazole)HCT-1160.047 ± 0.002 µM ingentaconnect.com
Compound 5c (carbazole-thiazole)HepG-20.048 ± 0.002 µM ingentaconnect.com
Compound 5c (carbazole-thiazole)MCF-70.086 ± 0.0025 µM ingentaconnect.com
Compound 5c (carbazole-thiazole)HCT-1160.06 ± 0.007 µM ingentaconnect.com

Antioxidant Activity Investigations

Carbazole derivatives have garnered significant interest for their antioxidant properties. nih.govechemcom.com Both natural and synthetic carbazoles have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov

The antioxidant activity of carbazole alkaloids is often attributed to the presence of hydroxyl groups on the carbazole skeleton. acs.orgacs.org Studies on carbazole alkaloids from Murraya koenigii leaves have shown that compounds with free hydroxyl groups exhibit stronger antioxidant activity. acs.orgacs.org For example, carazostatin, a 3-hydroxycarbazole alkaloid, has demonstrated potent inhibitory activity against lipid peroxidation induced by free radicals. echemcom.comnih.gov

The evaluation of antioxidant properties is often conducted using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging ability and the oil stability index (OSI). nih.govacs.org In these tests, carbazole derivatives have shown varying degrees of antioxidant efficacy. For instance, certain monomeric carbazoles with hydroxyl substituents displayed stronger antioxidant activities than those with alkyl or methoxy substituents. acs.orgacs.org

The table below highlights the antioxidant activity of selected carbazole alkaloids:

Compound/DerivativeAntioxidant AssayKey FindingsReference(s)
Carbazole with free hydroxyl groupsOil Stability IndexStronger antioxidant activity acs.orgacs.org
CarazostatinLipid Peroxidation InhibitionStrong inhibitory activity echemcom.comnih.gov
MahanimbineDPPH Radical ScavengingIC50 of 33.1 µg/mL nih.gov
9-ethyl-9H-carbazole-hydrazone conjugatesDPPH and ABTS Radical ScavengingHalogen-substituted conjugates showed good activity echemcom.com

Synthetic Utility in Complex Molecular Architectures (e.g., Carvedilol Precursors in Synthetic Organic Chemistry)

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecular architectures, most notably in the preparation of the drug Carvedilol. google.com Carvedilol is a non-selective beta-adrenergic blocking agent with alpha1-blocking activity used in the management of cardiovascular disorders. derpharmachemica.com

The synthesis of Carvedilol typically involves the reaction of a carbazole-containing epoxide with an appropriate amine. google.comderpharmachemica.com A key intermediate in this process is 4-(oxiran-2-ylmethoxy)-9H-carbazole, which is derived from 4-hydroxycarbazole. nih.gov The synthesis of this epoxide intermediate can be achieved by reacting 4-hydroxycarbazole with epichlorohydrin. nih.gov

The subsequent reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine yields Carvedilol. google.comjetir.org Various synthetic strategies have been developed to optimize this reaction and improve the yield and purity of the final product. derpharmachemica.comtsijournals.com These strategies often involve the use of different protecting groups and reaction conditions to minimize the formation of impurities. derpharmachemica.com

The versatility of the carbazole scaffold allows for its incorporation into a wide range of biologically active molecules, making it a significant building block in medicinal chemistry.

Challenges and Future Directions in 4 Methoxy 9h Carbazole Research

Development of More Efficient and Sustainable Synthetic Routes

While classical methods for carbazole (B46965) synthesis, such as the Borsche-Drechsel cyclization and Graebe-Ullmann reaction, are well-established, they often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. chim.it The future of 4-methoxy-9H-carbazole synthesis lies in the development of greener, more efficient, and economically viable methodologies.

A primary challenge is to move away from multi-step procedures that generate significant waste. Future research will likely focus on one-pot syntheses and tandem reactions that can construct the carbazole core and introduce the methoxy (B1213986) group in a single, streamlined process. researchgate.netnih.gov The development of sustainable synthetic routes that avoid the use of toxic isocyanates and utilize solvent-free or aqueous reaction conditions is a key goal. scielo.brrsc.org

Furthermore, catalysis will play a pivotal role. The exploration of novel catalysts, including magnetically recoverable palladium nanocatalysts and other transition-metal complexes, could lead to milder reaction conditions and improved regioselectivity. researchgate.net The application of microwave-assisted synthesis also presents a promising avenue for accelerating reaction times and improving yields. frontiersin.org The overarching objective is to create synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, minimizing environmental impact and maximizing atom economy. researchgate.netscielo.br

Table 1: Comparison of Synthetic Strategies for Carbazole Derivatives

Synthetic StrategyAdvantagesChallenges for Future DevelopmentReferences
Classical Methods (e.g., Borsche-Drechsel, Graebe-Ullmann)Well-established and understood.Harsh conditions, use of stoichiometric hazardous reagents, often low yields. chim.it
Palladium-Catalyzed C-H/C-H CyclizationHigh atom economy, potential for fewer steps.Requires specific directing groups, catalyst cost and recovery. researchgate.net
One-Pot Multi-Component ReactionsHigh efficiency, rapid assembly of complex structures, operational simplicity.Controlling selectivity, optimizing conditions for diverse substrates. nih.gov
Sustainable Routes (e.g., avoiding isocyanates, solvent-free)Environmentally benign, safer processes.Developing versatile starting materials and catalysts that work under green conditions. rsc.org

Exploration of Novel Functionalization Strategies

To unlock the full potential of the this compound scaffold, it is crucial to develop versatile and regioselective functionalization methods. The electronic properties of the carbazole ring system, influenced by the electron-donating methoxy group, present both opportunities and challenges for controlled substitution.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto aromatic cores, bypassing the need for pre-functionalized starting materials. chim.it A significant future direction is the application of these techniques to selectively functionalize the various positions of the this compound ring. Developing directing groups that can be temporarily installed and later removed will be key to accessing specific isomers that are otherwise difficult to synthesize. For instance, Ir(III)-catalyzed C-H activation has been used for C1 functionalization of carbazoles using a pyrimidine (B1678525) directing group. chim.it

Another area of exploration involves the use of rhodium(II) carbenoids for regioselective C-H insertion, which has been successful for the C3 position of other carbazoles. chim.it Adapting these methods to the this compound system could provide direct access to novel derivatives. The challenge lies in overcoming the steric hindrance and controlling the regioselectivity dictated by the existing methoxy substituent. Future work will focus on designing catalyst and ligand systems that can achieve high selectivity at previously inaccessible positions on the carbazole nucleus.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel this compound derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are increasingly being used to predict the structural, molecular, electronic, and photophysical properties of carbazole-based molecules. nih.gov

A key future direction is the use of these computational methods for the in silico design of molecules with tailored properties before their synthesis. For example, computational modeling can predict how different substituents will affect the molecule's absorption and emission spectra, making it an invaluable tool in the design of new fluorescent dyes and materials for optoelectronics. nih.gov Hirshfeld surface analysis and 2D fingerprint plots, which have been used to study intermolecular interactions in related crystal structures, can help in understanding and predicting the packing of molecules in the solid state, a critical factor for materials science applications. researchgate.netnih.goviucr.org

The challenge lies in improving the accuracy of these predictive models. By combining high-level computations with experimental data, more refined models can be developed. This synergy will enable researchers to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Expanding Applications in Emerging Fields of Chemical Science

The unique electronic and photophysical properties of carbazoles have led to their use in a wide range of applications, from electronic materials to pharmaceuticals. nih.goviucr.org A major future direction for this compound research is to expand its utility into new and emerging scientific fields.

In materials science, carbazole derivatives are known for their π-conjugated systems and have been investigated as hole-transporting materials in perovskite solar cells and organic light-emitting diodes (OLEDs). acs.org The specific electronic properties imparted by the 4-methoxy substituent could be harnessed to develop next-generation materials with improved efficiency and stability. There is also potential for using this compound as a building block for microporous organic polymers (MOPs) for applications in gas storage and separation, such as carbon dioxide capture. tandfonline.com

In medicinal chemistry, carbazole derivatives have been explored as potential treatments for cancer and neurodegenerative conditions like Alzheimer's disease. nih.govnih.goviucr.org Future research could focus on designing this compound hybrids, where the carbazole unit is combined with other pharmacophores to create dual-action inhibitors or agents with novel mechanisms of action. nih.gov

Table 2: Potential Emerging Applications for this compound Derivatives

FieldPotential ApplicationKey Properties to ExploitReferences
Materials ScienceHole-Transporting Materials in Perovskite Solar Cellsπ-conjugation, charge-carrying properties, HOMO/LUMO levels. acs.org
Environmental ScienceMicroporous Organic Polymers (MOPs) for CO2 CaptureStructural rigidity, tunable porosity, electron-rich nature. tandfonline.com
Medicinal ChemistryDual Cholinesterase Inhibitors for Alzheimer's DiseaseAbility to form hybrid molecules, interaction with biological targets. nih.gov
OptoelectronicsFluorescent Dyes and SensorsHigh quantum yield, sensitivity to solvent polarity. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Refinements for Rational Design

A deep understanding of how molecular structure influences biological activity (SAR) and physical properties (SPR) is fundamental to the rational design of new functional molecules. For this compound, systematic studies are needed to elucidate the precise role of the methoxy group and to explore the effects of further substitutions at various positions on the carbazole ring.

In medicinal chemistry, SAR studies involve synthesizing a series of analogs and evaluating their biological activity to identify key structural features responsible for potency and selectivity. nih.gov For example, research on related heterocyclic compounds has shown that the position and number of methoxy groups can significantly impact anticancer activity. researchgate.net Future research should apply this systematic approach to this compound, exploring how modifications to the core and the introduction of different functional groups affect its potential as, for instance, a CDK9 inhibitor or an antileishmanial agent. mdpi.commdpi.com

Similarly, in materials science, SPR studies are crucial for optimizing properties like charge mobility, thermal stability, and photoluminescence. By correlating structural features—such as the length of alkyl chains, the number of carbazole units, and the nature of linking groups—with material performance, researchers can develop design principles for creating superior materials. acs.org The integration of computational modeling with experimental SAR/SPR studies will be a powerful strategy for the rational design of next-generation materials and therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-methoxy-9H-carbazole derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole was synthesized via 1,3-dipolar cycloaddition between azides and alkynes in toluene under reflux, followed by purification using column chromatography (SiO₂, cyclohexane:EtOAc) . Key steps include optimizing reaction time, solvent polarity, and temperature to improve yield.

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound derivatives?

  • Methodological Answer : Multidimensional NMR (¹H, ¹³C, and ¹⁵N) with 2D ¹H-¹⁵N HMBC experiments is critical for resolving complex substitution patterns. For instance, 2D HMBC confirmed nitrogen connectivity in triazole-functionalized carbazoles by correlating NH protons with adjacent carbons and nitrogens . Assigning methoxy group positions (e.g., para vs. meta) requires analyzing coupling constants and NOE effects in ¹H-NMR.

Q. What safety protocols should be followed when handling carbazole derivatives in the lab?

  • Methodological Answer : While this compound is not classified as hazardous, standard precautions include using gloves, goggles, and fume hoods to avoid inhalation or skin contact. For related compounds like 9-(2-ethylhexyl)-9H-carbazole, emergency measures involve rinsing eyes with water for 15 minutes and consulting a physician if ingested . Always reference Safety Data Sheets (SDS) for specific derivatives.

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data for carbazole derivatives be resolved?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., unit cell parameters) can arise from polymorphism or twinning. Use software like Mercury (Cambridge Crystallographic Data Centre) to compare packing motifs and validate structures via Hirshfeld surface analysis . For NMR conflicts, employ heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC) to confirm atom connectivity .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps and charge transport properties. For example, substituted carbazoles in OLEDs were modeled to assess electron-withdrawing effects of methoxy groups . Pair computational results with experimental UV-Vis and cyclic voltammetry data for validation.

Q. How do substituents influence the electropolymerization behavior of carbazole derivatives?

  • Methodological Answer : Substituents like methoxy groups alter conjugation and redox potentials. In poly(4-toluene-9H-carbazole-9-carbodithioate), the electron-withdrawing carbodithioate group reduced specific capacitance (0.43 mF·cm⁻² vs. 1.44 mF·cm⁻² for unsubstituted polycarbazole) due to disrupted π-conjugation. Use electrochemical impedance spectroscopy (EIS) with equivalent circuit modeling (e.g., R(C(R(Q(RW))))(CR)) to quantify charge transfer resistance .

Q. What strategies optimize the synthesis of carbazole-based copolymers for organic electronics?

  • Methodological Answer : Co-polymerization with EDOT (3,4-ethylenedioxythiophene) or pyrrole derivatives enhances conductivity. For example, copolymerizing 4-vinylbenzyl-9H-carbazole with EDOT via electrochemical deposition improved capacitive behavior. Monitor reaction kinetics using in-situ FTIR-ATR to track polymerization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.